Apremilast, (+/-)- is a selective phosphodiesterase 4 (PDE4) inhibitor, a class of enzymes responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) [, , ]. cAMP plays a crucial role in regulating various cellular processes, including inflammation []. As a PDE4 inhibitor, Apremilast, (+/-)- elevates intracellular cAMP levels, modulating the expression of inflammatory mediators, thereby exhibiting anti-inflammatory properties [, , ].
Apremilast, (+/-)- is a small molecule [], administered orally [, , ]. It has gained significant attention for its role in managing various inflammatory conditions, particularly psoriasis and psoriatic arthritis [, , ].
Synthesis Analysis
One study describes the synthesis of an intermediate for Apremilast, (+/-)- []. The process involves two steps:
The synthesis technique is described as simple and suitable for industrial production [].
Mechanism of Action
Apremilast, (+/-)- primarily functions by selectively inhibiting PDE4, the predominant PDE isoform in most immune cells [, , ]. This inhibition leads to increased intracellular cAMP levels [, ]. cAMP, as a second messenger, regulates various cellular processes, including immune responses and inflammation [, ].
By increasing cAMP, Apremilast, (+/-)- modulates the expression of various pro-inflammatory and anti-inflammatory cytokines [, ]. Notably, it decreases the levels of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-17, and IL-23 while potentially increasing the anti-inflammatory cytokine IL-10 [, ]. This modulation of the inflammatory response contributes to its therapeutic effects in managing inflammatory conditions [, ].
Applications
Researchers have extensively investigated Apremilast, (+/-)- for its efficacy in managing psoriasis [, , , , , ]. Studies demonstrate its effectiveness in reducing psoriasis severity, particularly in moderate-to-severe plaque psoriasis [, , , ]. A study evaluating treatment patterns and costs associated with Apremilast, (+/-)- in psoriasis patients highlighted its potential for cost-effectiveness compared to biologics [].
Psoriatic Arthritis:
Apremilast, (+/-)- has also demonstrated therapeutic benefits in managing psoriatic arthritis [, , , ]. It effectively reduces disease activity and improves clinical parameters like joint counts, enthesitis, and dactylitis [, , ]. Real-world studies have investigated the drug survival and treatment discontinuation reasons associated with Apremilast, (+/-)- in psoriatic arthritis [, ].
Behçet’s Syndrome:
Research suggests that Apremilast, (+/-)- might be a potential treatment option for Behçet’s syndrome, an inflammatory disorder affecting various body parts [, ]. Studies have explored its efficacy in managing oral ulcers and improving quality of life in patients with Behçet’s syndrome [, ].
Colorectal Cancer:
Recent research suggests Apremilast, (+/-)- may have potential applications in cancer research []. One study demonstrated its ability to induce apoptosis in human colorectal cancer cells harboring KRAS mutations, highlighting its potential for further investigation in cancer therapeutics [].
Future Directions
Expanding research into its effectiveness in managing other inflammatory diseases beyond psoriasis and psoriatic arthritis. This could include further investigation in Behçet's syndrome, hidradenitis suppurativa, and other conditions where preliminary data shows potential benefit [, , ].
Understanding the long-term efficacy and safety of Apremilast, (+/-)- in both approved and off-label uses. Long-term studies are crucial for evaluating the sustained effects and potential delayed adverse events associated with the drug [, , ].
Investigating the role of Apremilast, (+/-)- in combination therapies. Research could explore its potential synergistic effects when combined with other medications for enhanced therapeutic outcomes in various conditions [].
Exploring the potential of Apremilast, (+/-)- in cancer treatment. Further studies are necessary to validate its observed apoptotic effects in colorectal cancer cells and explore its applicability in other cancer types [].
Developing a predictive model for personalized Apremilast, (+/-)- therapy. Research focusing on pharmacogenomics could identify genetic markers associated with treatment response, enabling personalized treatment strategies [].
Related Compounds
Methotrexate
Compound Description: Methotrexate is a disease-modifying antirheumatic drug (DMARD) with immunosuppressive properties. It is commonly used to treat various inflammatory conditions, including psoriasis and psoriatic arthritis. [, , , , , , ]
Relevance: Methotrexate is often used as a first-line treatment for psoriatic arthritis and moderate to severe psoriasis. [, , ] It is structurally unrelated to Apremilast, (+/-)-, but both are used in similar patient populations. Several papers discuss the use of Apremilast, (+/-)-, in patients who have failed to respond to or tolerate methotrexate. [, , , ] Some studies have also investigated the combination therapy of Apremilast, (+/-)-, with methotrexate. [, ]
Infliximab
Compound Description: Infliximab is a tumor necrosis factor-alpha (TNF-α) inhibitor classified as a biologic DMARD. It is used to treat various inflammatory conditions, including psoriatic arthritis and moderate to severe plaque psoriasis. [, , ]
Etanercept
Compound Description: Etanercept is another TNF-α inhibitor classified as a biologic DMARD. It is used to treat various inflammatory conditions, including psoriatic arthritis and psoriasis. [, , ]
Relevance: Similar to Apremilast, (+/-)-, etanercept is indicated for the treatment of psoriatic arthritis and psoriasis. [, , ] Both drugs modulate inflammatory responses, but they have distinct mechanisms of action. Etanercept directly targets TNF-α, while Apremilast, (+/-)-, inhibits PDE4. [, ]
Adalimumab
Compound Description: Adalimumab is a TNF-α inhibitor and a biologic DMARD used to treat various inflammatory diseases, including psoriatic arthritis and moderate to severe plaque psoriasis. [, , ]
Ustekinumab
Compound Description: Ustekinumab is a biologic agent that targets interleukin (IL)-12 and IL-23, key cytokines involved in the pathogenesis of psoriasis and psoriatic arthritis. It is used to treat moderate to severe plaque psoriasis and active psoriatic arthritis. [, , ]
Relevance: Similar to Apremilast, (+/-)-, ustekinumab is indicated for both psoriasis and psoriatic arthritis. [, , ] They differ in their targets within the inflammatory cascade. Ustekinumab directly binds to IL-12 and IL-23, while Apremilast, (+/-)-, inhibits PDE4, indirectly affecting the expression of various cytokines, including IL-12, IL-17, and IL-23. [, ]
Secukinumab
Compound Description: Secukinumab is an IL-17A inhibitor classified as a biologic agent and used for treating moderate to severe plaque psoriasis and psoriatic arthritis. [, , ]
Relevance: Secukinumab shares a similar therapeutic indication with Apremilast, (+/-)-, being used to treat both psoriasis and psoriatic arthritis. [, , ] They differ in their targets within the inflammatory pathway. Secukinumab specifically inhibits IL-17A, while Apremilast, (+/-)-, indirectly modulates a broader range of cytokines, including IL-17. [, ]
Ixekizumab
Compound Description: Ixekizumab is another IL-17A inhibitor, similar to secukinumab, indicated for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis. [, ]
Brodalumab
Compound Description: Brodalumab is an IL-17 receptor antagonist indicated for moderate to severe plaque psoriasis treatment. []
Golimumab
Compound Description: Golimumab is a TNF-α inhibitor, classified as a biologic agent, used for treating various inflammatory conditions, including psoriatic arthritis. []
Certolizumab Pegol
Compound Description: Certolizumab pegol is a TNF-α inhibitor and a biologic agent used in treating inflammatory conditions like psoriatic arthritis. []
Tofacitinib
Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, a class of drugs that interfere with intracellular signaling pathways involved in inflammation. It is used to treat psoriatic arthritis and plaque psoriasis. [, , ]
Apremilast Analogs
Compound Description: LY2775240 is a highly selective and potent PDE4 inhibitor being investigated for inflammatory disorders, including psoriasis. []
Relevance: LY2775240 and Apremilast, (+/-)-, share a similar mechanism of action by inhibiting PDE4, leading to the modulation of inflammatory responses. [] LY2775240 is being investigated as a potential therapeutic option for similar conditions as Apremilast, (+/-)-, including psoriasis. []
Ciclosporin
Compound Description: Ciclosporin is an immunosuppressant that inhibits T cell activation. It is used to treat various inflammatory and autoimmune conditions, including psoriasis. []
Acitretin
Compound Description: Acitretin is a retinoid used to treat severe psoriasis. [, ] It works by normalizing keratinocyte proliferation and differentiation.
Relevance: Acitretin and Apremilast, (+/-)-, are both systemic treatments for psoriasis, particularly in moderate to severe cases. [, ] They have distinct mechanisms of action and different side effect profiles.
Dimethyl Fumarate
Compound Description: Dimethyl fumarate is an oral medication used to treat psoriasis. Its mechanism of action is not fully understood, but it is thought to involve modulating immune cell function. []
Relevance: Both dimethyl fumarate and Apremilast, (+/-)-, are oral medications for psoriasis. [] They are structurally unrelated and have different mechanisms of action.
Guselkumab
Compound Description: Guselkumab is a biologic agent targeting IL-23, a key cytokine involved in the pathogenesis of psoriasis. []
Relevance: Guselkumab and Apremilast, (+/-)-, both modulate the inflammatory cascade in psoriasis. [] Guselkumab directly targets IL-23, while Apremilast, (+/-)-, indirectly reduces IL-23 expression through PDE4 inhibition. []
Risankizumab
Compound Description: Risankizumab is another IL-23 inhibitor, similar to guselkumab, used for treating moderate to severe plaque psoriasis. []
Relevance: Risankizumab and Apremilast, (+/-)-, share a target within the inflammatory pathway in psoriasis, with risankizumab directly inhibiting IL-23 and Apremilast, (+/-)-, indirectly reducing its expression through PDE4 inhibition. []
Tildrakizumab
Compound Description: Tildrakizumab is an IL-23 inhibitor used to treat moderate to severe plaque psoriasis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amitraz is a formamidine acaricide. It induces mortality and reduces fecundity in adult R. annulatus when used at a concentration of 300 ppm. It is lethal to adult H. bipinosa (LC50 = 181 ppm). Amitraz (100 µM) reduces viability of primary rat hippocampal cells. In vivo, amitraz (170 mg/kg) increases malondialdehyde (MDA) and nitric oxide (NO) levels and decreases superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) activities in rat liver, kidney, brain, spleen, and testis. Dietary administration of amitraz reduces larval weight and larval and pupal survival in honey bee (A. mellifera) populations. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Amitraz appears as white monoclinic crystals. Melting point 187-189°F (86-87°C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs. Amitraz is a tertiary amino compound that is 1,3,5-triazapenta-1,4-diene substituted by a methyl group at position 3 and 2,4-dimethylphenyl groups at positions 1 and 5. It has a role as an acaricide, a xenobiotic, an environmental contaminant and an insecticide. It is a tertiary amino compound and a member of formamidines. Amitraz is a non-systemic acaricide and insecticide. It was generated in 1969 by the Boots Co. in England. Amitraz presents insect repellent effects and hence, it can be used as an insecticide and pesticide. Its insecticide effect is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system and its driven inhibition of the synthesis of monoamine oxidases and prostaglandins. All the abovementioned effects are translated into the overexcitation, paralysis, and death in insects. Amitraz presents a lower effect in mammals and thus, it is widely used in the treatment of mite- or tick-infestation of dogs.
Amixetrine is said to be an anti-inflammatory, antidepressant, antispasmodic, anticholinergic, antihistamine, and antiserotonergic, but its definitive indications and pharmacology are unclear.
Serotonin and noradrenalin uptake inhibitor. Tricyclic antidepressant (TCA). Shows antidepressant and antinociceptive activity. Active in vivo. Amitriptyline (hydrochloride) (CRM) is a certified reference material categorized as a tricyclic antidepressant. This product is intended for analytical forensic applications. This product is also available as a general research tool. Amitriptyline (hydrochloride) is an analytical reference material categorized as a tricyclic antidepressant. This product is intended for analytical forensic applications. This product is also available as a general research tool. Amitriptyline is a first generation tricyclic antidepressant. It inhibits serotonin (5-HT) uptake by isolated human platelets by 39 and 68% when used at concentrations of 1 and 4 µg/ml, respectively, and inhibits norepinephrine uptake in rat brain by 77% when administered at a dose of 10 mg/kg. It is also an antagonist of the 5-HT receptor subtype 5-HT2A (Ki = 20 nM), as well as histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors (Kis = 1.1, 18, and 27 nM, respectively). Amitriptyline (5-25 µM) prevents acid sphingomyelinase activation and subsequent ceramide release induced by infection with replication-deficient vesicular stomatitis virus pseudoviral particles (pp-VSV) presenting the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike protein in Vero cells, an effect that can be overcome with exogenous application of C16 ceramide or recombinant human acid sphingomyelinase. Formulations containing amitriptyline have been used in the treatment of depression and nerve pain. This product is also available as an analytical reference standard. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Amitriptyline hydrochloride is a drug, and a tricyclic antidepressant with anticholinergic activity. It is widely used in combination with chlordiazepoxide 7-chloro-2-(methyl-amino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide for the treatment of patients with moderate to severe depression associated with moderate to severe anxiety. Amitriptyline Hydrochloride is the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline with antidepressant and antinociceptive activities. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity. In the CNS the antinociceptive activity of this agent may involve high affinity binding to and inhibition of N-methyl-D-aspartate (NMDA) receptors and/or the enhancement of the action of serotonin at the spinal terminals of an opioid-mediated intrinsic analgesia system. Amitriptyline hydrochloride is an organic tricyclic compound. Limbitrol is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Amixetrine hydrochloride is said to be an anti-inflammatory, antidepressant, antispasmodic, anticholinergic, antihistamine, and antiserotonergic, but its definitive indications and pharmacology are unclear.
Amlexanox is an anti-inflammatory and anti-allergic compound which is useful in the amelioration of aphthous ulcers (canker sores), commonly used as a 5% topical oral paste. By way of mechanism of action, amlexanox associates with the calcium-binding proteins S100A12 and S100A13, inhibits the release of FGF1, and, at 1 mM, induces changes in the actin cytoskeleton. More recently, amlexanox has been found to inhibit the non-canonical IKK-ε and TANK-binding kinase 1.5 Amlexanox is an anti-aphthous ulcer drug. Amlexanox inhibits the synthesis and release of inflammatory mediators, including leukotrienes and histamine, from mast cells, neutrophils, and mononuclear cells. Amlexanox also acts as a leukotriene D4 antagonist and a phosphodiesterase inhibitor. Amlexanox decreases the time ulcers take to heal as well as the pain associated with the ulcers. Amlexanox, also known as aphthasol or amoxanox, belongs to the class of organic compounds known as chromeno[2, 3-b]pyridine-5-ones. Chromeno[2, 3-b]pyridine-5-ones are compounds containing a Chromeno[2, 3-b]pyridine moiety that carries an oxo group at the 5-position. Amlexanox is a drug which is used as a paste in the mouth to treat aphthous ulcers (canker sores).. Amlexanox is considered to be a practically insoluble (in water) and relatively neutral molecule. Amlexanox has been detected in multiple biofluids, such as urine and blood. Amlexanox is a pyridochromene-derived monocarboxylic acid having an amino substituent at the 2-position, an oxo substituent at the 5-position and an isopropyl substituent at the 7-position. It has a role as an anti-allergic agent, an anti-ulcer drug and a non-steroidal anti-inflammatory drug. It is a pyridochromene and a monocarboxylic acid.
Amlodipine is a dihydropyridine L-type calcium channel blocker that selectively inhibits calcium influx in cardiac and vascular smooth muscle. Acting as a vasodilator, amlodipine reduces blood pressure by relaxing the smooth muscle in the arterial wall, decreasing total peripheral resistance. It inhibits calcium-induced contractions in depolarized rat aorta with an IC50 value of 1.9 nM, displaying a slow rate of association and dissociation in isolated vascular and cardiac tissues. Amlodipine also demonstrates actions independent of L-type calcium channel blockade by regulating membrane fluidity and cholesterol deposition, stimulating nitric oxide production, acting as an antioxidant, and regulating matrix deposition in vitro and in vivo. Formulations containing amlodipine have been used in the treatment of hypertension. Amlodipine is a synthetic dihydropyridine and a calcium channel blocker with antihypertensive and antianginal properties. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump. Amlodipine besylate is a second generation calcium channel blocker that is used in the therapy of hypertension and angina pectoris. Amlodipine has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury. Amlodipine is a fully substituted dialkyl 1,4-dihydropyridine-3,5-dicarboxylate derivative, which is used for the treatment of hypertension, chronic stable angina and confirmed or suspected vasospastic angina. It has a role as an antihypertensive agent, a calcium channel blocker and a vasodilator agent. It is a dihydropyridine, a member of monochlorobenzenes, an ethyl ester, a methyl ester and a primary amino compound.